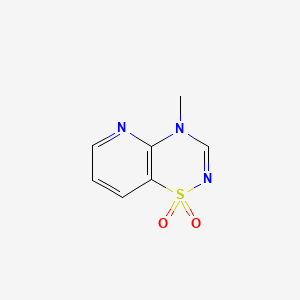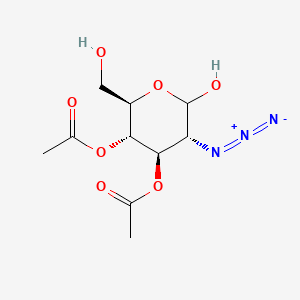
cis-Vitamin K2-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Vitamin K2-d7: is a deuterated form of menaquinone-7 (MK-7), a type of Vitamin K2. Vitamin K2 is a fat-soluble vitamin that plays a crucial role in blood clotting, bone metabolism, and cardiovascular health. The “cis” designation refers to the geometric configuration of the molecule, which can influence its biological activity. Deuteration, the replacement of hydrogen atoms with deuterium, is often used in scientific research to study metabolic pathways and improve the stability of compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-Vitamin K2-d7 typically involves the deuteration of menaquinone-7. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The process often requires the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation followed by chemical modification. Bacterial strains such as Bacillus subtilis are commonly used to produce menaquinone-7 through fermentation. The resulting product is then subjected to deuteration using specialized chemical processes to obtain the desired this compound.
Análisis De Reacciones Químicas
Types of Reactions: cis-Vitamin K2-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Substitution reactions can occur at specific positions on the naphthoquinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
cis-Vitamin K2-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of Vitamin K2 metabolism.
Biology: Helps in studying the role of Vitamin K2 in cellular processes and its interaction with other biomolecules.
Medicine: Investigated for its potential therapeutic effects in bone health, cardiovascular diseases, and cancer.
Industry: Used in the development of dietary supplements and functional foods to enhance the stability and efficacy of Vitamin K2.
Mecanismo De Acción
The mechanism of action of cis-Vitamin K2-d7 involves its role as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues on Vitamin K-dependent proteins, converting them into γ-carboxyglutamic acid (Gla) residues. These Gla residues are essential for the biological activity of proteins involved in blood clotting, bone metabolism, and other physiological processes. The deuteration of the compound can enhance its stability and bioavailability, making it more effective in its biological roles.
Comparación Con Compuestos Similares
Vitamin K1 (Phylloquinone): Found in green leafy vegetables and involved in blood clotting.
Vitamin K2 (Menaquinone): Includes various forms such as MK-4 and MK-7, with roles in bone and cardiovascular health.
Vitamin K3 (Menadione): A synthetic form of Vitamin K used in animal feed and supplements.
Uniqueness: cis-Vitamin K2-d7 is unique due to its deuterated form, which provides enhanced stability and allows for detailed metabolic studies. The cis configuration can also influence its biological activity compared to the trans form, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C31H40O2 |
|---|---|
Peso molecular |
451.7 g/mol |
Nombre IUPAC |
5,6,7,8-tetradeuterio-2-[(2Z,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20-/i6D3,7D,8D,18D,19D |
Clave InChI |
DKHGMERMDICWDU-CAXPFHJUSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


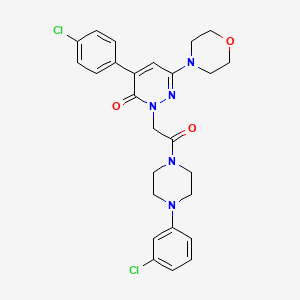
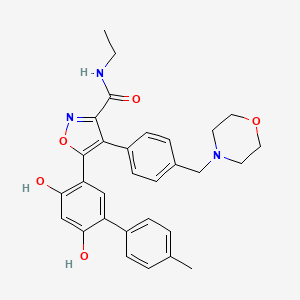
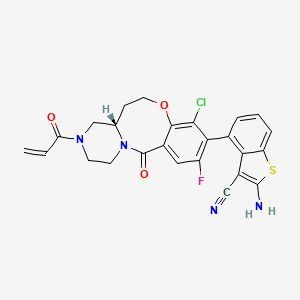
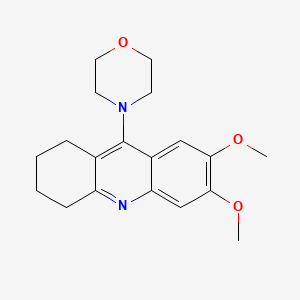
![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)
![(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B12429332.png)
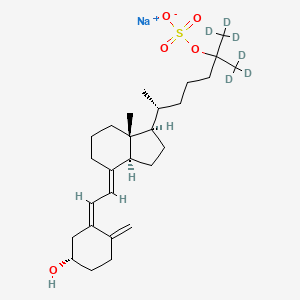
![N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B12429335.png)
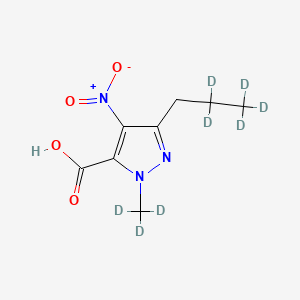

![9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-](/img/structure/B12429347.png)
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)
